4,5-Octanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

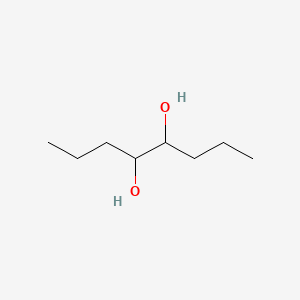

2D Structure

3D Structure

Properties

CAS No. |

22607-10-9 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-4,5-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

YOEZZCLQJVMZGY-UHFFFAOYSA-N |

SMILES |

CCCC(C(CCC)O)O |

Canonical SMILES |

CCCC(C(CCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Octanediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of 4,5-octanediol. It includes a compilation of its physical and chemical data, a detailed experimental protocol for its stereoselective synthesis via Sharpless Asymmetric Dihydroxylation, and methodologies for its characterization.

Chemical Structure and Stereoisomerism

This compound is a vicinal diol with the chemical formula C₈H₁₈O₂.[1][2] Its structure consists of an eight-carbon chain with hydroxyl groups located on the fourth and fifth carbon atoms. These two carbons (C4 and C5) are chiral centers, giving rise to multiple stereoisomers.

The stereoisomers of this compound include a pair of enantiomers, (4R,5R)-octane-4,5-diol and (4S,5S)-octane-4,5-diol, which together form a racemic mixture often denoted as (±)-4,5-octanediol or DL-4,5-octanediol. Additionally, there is a meso compound, (4R,5S)-octane-4,5-diol (which is identical to (4S,5R)-octane-4,5-diol), characterized by an internal plane of symmetry.[2][3]

Caption: Stereoisomers of this compound.

Chemical and Physical Properties

The properties of this compound have been determined through a combination of experimental measurements and computational predictions. The following table summarizes key quantitative data for the compound.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₈O₂ | - | [1][2] |

| Molecular Weight | 146.23 | g/mol | [1][4] |

| CAS Number | 22607-10-9 (for unspecified stereoisomer) | - | [1][2] |

| Normal Boiling Point (Tboil) | 565.92 | K | [4] (Joback Calculated Property) |

| Normal Melting Point (Tfus) | 271.56 | K | [4] (Joback Calculated Property) |

| Octanol/Water Partition Coeff. (logP) | 1.308 | - | [4] (Crippen Calculated Property) |

| Water Solubility (log₁₀WS) | -1.92 | mol/L | [4] (Crippen Calculated Property) |

| Enthalpy of Vaporization (ΔvapH°) | 65.98 | kJ/mol | [4] (Joback Calculated Property) |

| Enthalpy of Fusion (ΔfusH°) | 17.61 | kJ/mol | [4] (Joback Calculated Property) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -262.04 | kJ/mol | [4] (Joback Calculated Property) |

| Enthalpy of Formation (gas) (ΔfH°gas) | -523.47 | kJ/mol | [4] (Joback Calculated Property) |

| Topological Polar Surface Area | 40.5 | Ų | [5] (Cactvs Computed Property) |

Experimental Protocols

Synthesis via Sharpless Asymmetric Dihydroxylation

A reliable method for preparing enantiomerically enriched 1,2-diols is the Sharpless Asymmetric Dihydroxylation.[6][7] This protocol is adapted for the synthesis of (4R,5R)-octane-4,5-diol from trans-4-octene (B86139) using the commercially available AD-mix-β.

Materials:

-

trans-4-octene (1 mmol)

-

AD-mix-β (1.4 g)

-

tert-butanol (B103910) (5 mL)

-

Water (5 mL)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A 25 mL round-bottom flask equipped with a magnetic stirrer is charged with tert-butanol (5 mL), water (5 mL), and AD-mix-β (1.4 g).

-

The mixture is stirred at room temperature until all solids dissolve, resulting in two clear phases.

-

The reaction flask is cooled to 0 °C in an ice bath.

-

trans-4-octene (1 mmol) is added to the cooled, vigorously stirred mixture.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for one hour while warming to room temperature.

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the pure (4R,5R)-octane-4,5-diol.

Note: For the synthesis of the enantiomer, (4S,5S)-octane-4,5-diol, AD-mix-α should be used. For the synthesis of the meso compound, cis-4-octene (B1353254) should be used as the starting material.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[8]

-

Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

The final sample height in the tube should be at least 4.5-5.5 cm.[9][10]

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to confirm the structure and purity. The spectrum should show characteristic signals for the propyl groups (triplets and sextets) and the methine protons attached to the hydroxyl groups.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

-

For chiral, non-racemic samples, enantiomeric purity can be determined using chiral derivatizing agents or chiral shift reagents in conjunction with NMR analysis.[11]

Caption: Workflow for the synthesis of (4R,5R)-octane-4,5-diol.

References

- 1. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. meso-4,5-octanediol [webbook.nist.gov]

- 4. This compound (CAS 22607-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (4R,5R)-octane-4,5-diol | C8H18O2 | CID 10866480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4,5-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Octanediol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms. Its chemical structure and the presence of these hydroxyl groups confer specific physical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Molecular and Chemical Identity

-

IUPAC Name: octane-4,5-diol[1]

-

Molecular Formula: C₈H₁₈O₂[1]

-

Molecular Weight: 146.23 g/mol [1]

-

CAS Number: 22607-10-9[1]

-

Synonyms: DL-4,5-Octanediol, meso-4,5-octanediol, sym-DIPROPYLETHYLENE GLYCOL[2]

Physical Properties

The physical properties of this compound are crucial for its handling, application, and integration into various processes. The following table summarizes the available quantitative data, which are primarily based on computational predictions.

| Physical Property | Value | Source |

| Melting Point | Predicted: 271.56 K (-1.59 °C) | Cheméo[3] |

| Boiling Point | Predicted: 565.92 K (292.77 °C) | Cheméo[3] |

| Density | Predicted: 0.9±0.1 g/cm³ | Guidechem |

| Water Solubility | Predicted: log10WS = -1.92 | Cheméo[3] |

| Octanol-Water Partition Coefficient | Predicted: logP = 1.308 | Cheméo[3] |

| Refractive Index | Predicted: 1.451 | Guidechem |

| Flash Point | Predicted: 116.7±7.2 °C | Guidechem |

Experimental Protocols for Physical Property Determination

For rigorous scientific work, experimental determination of physical properties is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.[5]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[5]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[4]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus: A distillation apparatus or a Thiele tube setup can be used.

-

Procedure (Distillation Method):

-

A small volume of this compound is placed in a distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation head.

-

-

Note: The boiling point is dependent on the atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer or a graduated cylinder and a precision balance are required.[6][7]

-

Procedure (Graduated Cylinder Method):

-

The mass of a clean, dry graduated cylinder is accurately measured.[8]

-

A known volume of this compound is added to the graduated cylinder. Care should be taken to avoid air bubbles.[6]

-

The mass of the graduated cylinder with the liquid is measured.[8]

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.[6]

-

The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.[6]

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Qualitative Assessment:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.[9]

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).[9]

-

Vigorously shake the test tube and observe if the solid dissolves completely.[9]

-

Record the observation as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature.

-

Carefully take a known volume of the clear, saturated solution, ensuring no undissolved solid is transferred.

-

Evaporate the solvent from the known volume of the solution.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. Key features would include signals for the hydroxyl (-OH) protons, the methine protons (-CHOH), and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the alkyl chains. The exact chemical shifts and splitting patterns would depend on the solvent and the specific stereoisomer (meso or DL). A ¹H NMR spectrum is available on SpectraBase.[2]

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals would be expected for the carbons bearing the hydroxyl groups and for the different carbons in the propyl chains. The number of signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region. An FTIR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z 146. Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. GC-MS data is available on PubChem.[1]

Logical Workflow for Synthesis and Purification

As a simple diol, this compound is not typically involved in complex biological signaling pathways. However, a logical workflow for its synthesis and purification is highly relevant for researchers. A common synthetic route is the dihydroxylation of an alkene, in this case, 4-octene.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, catering to the needs of researchers and professionals in drug development. While many of the currently available physical property data are predictive, the detailed experimental protocols provided herein offer a solid foundation for their empirical determination. The summarized spectral data and the logical workflow for synthesis and purification further contribute to a comprehensive understanding of this compound. For any application, it is recommended to supplement the predicted values with experimentally determined data to ensure accuracy and reliability.

References

- 1. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound (CAS 22607-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. matestlabs.com [matestlabs.com]

- 7. calnesis.com [calnesis.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stereoisomers of 4,5-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 4,5-octanediol, a vicinal diol with two chiral centers at positions 4 and 5. This structure gives rise to three distinct stereoisomers: a pair of enantiomers, (4R,5R)-4,5-octanediol and (4S,5S)-4,5-octanediol, and an achiral meso compound, (4R,5S)-4,5-octanediol. A thorough understanding of the synthesis, characterization, and properties of each stereoisomer is crucial for their application in asymmetric synthesis and as potential chiral building blocks in drug development.

Stereochemical Relationships

The C8 backbone of this compound with two stereocenters allows for 22 = 4 possible stereoisomers. However, due to the symmetrical substitution around the C4-C5 bond, a meso compound exists, which is superimposable on its mirror image, reducing the total number of unique stereoisomers to three. The relationships between these isomers are illustrated below.

Physicochemical and Spectroscopic Properties

| Property | (4R,5R)-4,5-octanediol | (4S,5S)-4,5-octanediol | meso-(4R,5S)-4,5-octanediol |

| Molecular Formula | C₈H₁₈O₂[1] | C₈H₁₈O₂[2] | C₈H₁₈O₂[3] |

| Molecular Weight | 146.23 g/mol [1] | 146.23 g/mol [2] | 146.23 g/mol [3] |

| CAS Number | 10866480 (CID) | 92859650 (CID) | 59173-74-9[3] |

| Melting Point | Not Reported | Not Reported | 397 K (124 °C)[4] |

| Boiling Point | Not Reported | Not Reported | Not Reported |

| Specific Rotation [α]D | Not Reported | Not Reported | 0° (achiral) |

| 1H NMR | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |

| 13C NMR | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |

| IR Spectrum (cm-1) | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |

| Mass Spectrum | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |

Note: Much of the publicly available spectral data for this compound does not differentiate between the stereoisomers. Researchers should perform their own analyses for unambiguous characterization.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions, primarily through the dihydroxylation of the corresponding 4-octene isomer.

Synthesis of Enantiomers: (4R,5R)- and (4S,5S)-4,5-octanediol

The enantiomers of this compound are synthesized via the Sharpless asymmetric dihydroxylation of trans-4-octene.[5] This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which enantiomer is produced.

-

AD-mix-α , which contains the (DHQ)₂-PHAL ligand, yields the (4S,5S)-4,5-octanediol.

-

AD-mix-β , which contains the (DHQD)₂-PHAL ligand, yields the (4R,5R)-4,5-octanediol.

References

- 1. (4R,5R)-octane-4,5-diol | C8H18O2 | CID 10866480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S,5S)-octane-4,5-diol | C8H18O2 | CID 92859650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. meso-4,5-octanediol [webbook.nist.gov]

- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,5-Dihydroxyoctane: Nomenclature, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dihydroxyoctane, also known as 4,5-octanediol. It covers the nomenclature and CAS numbers of its various stereoisomers, detailed synthetic protocols for their preparation, and a summary of their known physicochemical properties. While specific biological activities and signaling pathways for 4,5-dihydroxyoctane are not extensively documented in current literature, this guide also explores the known biological roles of the broader class of vicinal diols to provide a context for potential future research.

Nomenclature and CAS Numbers

4,5-Dihydroxyoctane is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms.[1] The systematic IUPAC name for this compound is This compound .[2][3] The molecule has two stereocenters at positions 4 and 5, leading to the existence of three stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).

A summary of the nomenclature and corresponding CAS Registry Numbers is provided in the table below.

| Trivial Name | IUPAC Name | Stereoisomer | CAS Number |

| 4,5-Dihydroxyoctane | This compound | Racemic mixture ((±)-4,5-octanediol) | 22607-10-9[3] |

| (4R,5R)-Octane-4,5-diol | (4R,5R) | Not available | |

| (4S,5S)-Octane-4,5-diol | (4S,5S) | Not available | |

| meso-4,5-Octanediol | (4R,5S) or (4S,5R) | 22520-41-8[4] |

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized in the following table. This data is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [3] |

| Molecular Weight | 146.23 g/mol | [2] |

| Appearance | Colorless oil or white crystalline solid | |

| Boiling Point | 74-79 °C at 0.06 mmHg | |

| Melting Point | 45-46 °C | [5] |

| LogP (octanol/water partition coefficient) | 1.5 | [2] |

Nuclear Magnetic Resonance (NMR) Data:

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 0.8 - 1.9 | Alkane C-H |

| 3.5 - 5.5 | C-H adjacent to hydroxyl group | |

| ¹³C NMR | 10 - 40 | Alkyl carbons |

| 60 - 80 | Carbons bearing hydroxyl groups |

Note: The exact chemical shifts will vary depending on the solvent, concentration, and the specific stereoisomer.

Synthesis of 4,5-Dihydroxyoctane Stereoisomers

The synthesis of the different stereoisomers of 4,5-dihydroxyoctane is typically achieved through the dihydroxylation of the corresponding stereoisomer of 4-octene. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.

Synthesis of meso-4,5-Octanediol via Syn-dihydroxylation of cis-4-Octene (B1353254)

The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce cis-vicinal diols.[7][8] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant, typically N-methylmorpholine N-oxide (NMO).[8][9][10] The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

Experimental Protocol: Upjohn Dihydroxylation of cis-4-Octene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-octene (1 equivalent) in a mixture of acetone (B3395972) and water (typically 10:1 v/v).

-

Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) and a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%). The OsO₄ can be added as a solution in toluene.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure meso-4,5-octanediol.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. (4R,5S)-octane-4,5-diol | C8H18O2 | CID 10986380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

Technical Guide to the Solubility of 4,5-Octanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for understanding and determining the solubility of 4,5-octanediol in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on the underlying chemical principles governing its solubility, a detailed experimental protocol for its determination, and a logical workflow for solvent selection. This guide is intended to equip researchers with the foundational knowledge and practical methodology to systematically evaluate the solubility of this compound for applications in chemical synthesis, formulation, and purification.

Introduction to this compound and its Solubility

This compound (C8H18O2) is a vicinal diol featuring an eight-carbon aliphatic chain.[1][2][3] Its molecular structure, containing two hydroxyl (-OH) groups, imparts a dual nature to the molecule: the hydroxyl groups are polar and capable of hydrogen bonding, while the octane (B31449) backbone is nonpolar. This amphiphilic character is the primary determinant of its solubility profile across different organic solvents. The principle of "like dissolves like" is central to predicting its solubility; solvents that can effectively interact with both the polar hydroxyl groups and the nonpolar carbon chain will be the most effective.[4][5]

Factors Influencing the Solubility of this compound

The dissolution of this compound is governed by the interplay of its structural features with the properties of the solvent.

-

Solvent Polarity: The polarity of the solvent is a critical factor.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl groups of this compound.[7][8] Consequently, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents have significant dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the diol's -OH groups, leading to moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The strong intermolecular hydrogen bonding between this compound molecules must be overcome, for which nonpolar solvents cannot provide sufficient energy, leading to expected low solubility.[8]

-

-

Hydrogen Bonding: The two hydroxyl groups in this compound can both donate and accept hydrogen bonds.[8] This capacity for strong intermolecular interactions means that a solvent must be able to compete with these interactions to dissolve the diol effectively.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid solute and facilitates its mixing with the solvent. This relationship should be determined experimentally for any given solvent system.[7]

Predicted Solubility Profile of this compound

| Solvent | Solvent Class | Predicted Relative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | |

| Ethanol | Polar Protic | High | |

| 1-Butanol | Polar Protic | Moderate to High | |

| Acetone | Polar Aprotic | Moderate | |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | |

| Dichloromethane | Polar Aprotic | Low | |

| Toluene | Nonpolar | Very Low | |

| n-Hexane | Nonpolar | Very Low |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound. The method is based on the principle of saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC, GC, or a gravimetric setup)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

-

Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each vial.[7]

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours. The optimal time should be confirmed by taking measurements at different time points until the concentration remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.[7] This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method.

-

Quantification: Analyze the diluted sample to determine the concentration of this compound. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A robust method for many organic compounds.

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant and weighing the residual solid. This method is simpler but may be less precise.

-

-

Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[7]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for solubility studies of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

- 1. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 2,7-dimethyl- | C10H22O2 | CID 549801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. quora.com [quora.com]

The Thermodynamic Landscape of Vicinal Diols: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Vicinal diols, organic compounds characterized by two hydroxyl groups on adjacent carbon atoms, are a ubiquitous structural motif in a vast array of biologically significant molecules, including carbohydrates, lipids, and steroids.[1] Their unique stereochemistry and the propensity for hydrogen bonding endow them with distinct physicochemical properties that are pivotal to their biological function and utility in pharmaceutical applications. An understanding of the thermodynamic properties of vicinal diols is paramount for researchers in drug discovery and development, as these properties govern molecular conformation, intermolecular interactions, and metabolic pathways.[2][3] This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of vicinal diols, detailed experimental methodologies for their characterization, and their relevance in biological systems and drug development.

Conformational Landscape and the Role of Intramolecular Hydrogen Bonding

The thermodynamic stability of a vicinal diol is intrinsically linked to the rotational conformation around the central carbon-carbon bond. The two primary conformations are the anti (or trans/anti-periplanar) and the gauche (or synclinal) forms. In the anti conformation, the two hydroxyl groups are positioned 180° apart, which minimizes steric hindrance. Conversely, in the gauche conformation, the hydroxyl groups are in closer proximity, with a dihedral angle of approximately 60°.[2]

Counterintuitively, for many vicinal diols, the gauche conformation is the more stable form, a phenomenon attributed to the "gauche effect."[2] This stability is largely driven by the formation of an intramolecular hydrogen bond (IHB) where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor, creating a pseudo-five-membered ring structure. This interaction can provide significant thermodynamic stabilization, often overriding the inherent steric repulsion.[2]

However, the existence and nature of this IHB in all vicinal diols is a subject of ongoing discussion. Some computational studies, based on electron density topological analysis, suggest that a true intramolecular hydrogen bond may not be present in some simple vicinal diols like ethane-1,2-diol, despite spectroscopic evidence suggesting an interaction.[4][5] It is proposed that small infrared red-shifts observed experimentally may also arise from hyperconjugative effects rather than solely from hydrogen bonding.[4]

Core Thermodynamic Properties of Vicinal Diols

The key thermodynamic properties of vicinal diols, including enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°), are crucial for predicting their behavior in chemical and biological systems.

Data Presentation

The following tables summarize key thermodynamic data for a selection of linear vicinal diols. These values have been compiled from various sources and provide a basis for comparison across the homologous series.

Table 1: Standard Molar Enthalpy of Formation and Combustion for Liquid Vicinal Diols at 298.15 K [3]

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | ΔfH°_liquid (kJ/mol) | ΔcH°_liquid (kJ/mol) |

| Ethane-1,2-diol | C₂H₆O₂ | 62.07 | -454.8 | -1189.2 |

| Propane-1,2-diol | C₃H₈O₂ | 76.09 | -502.8 | -1824.0 |

| Butane-1,2-diol | C₄H₁₀O₂ | 90.12 | -523.8 | -2479.0 |

| Pentane-1,2-diol | C₅H₁₂O₂ | 104.15 | -546.7 | -3135.8 |

Table 2: Standard Molar Entropy, Gibbs Free Energy of Formation, and Heat Capacity for Liquid Vicinal Diols at 298.15 K [3]

| Compound Name | S°_liquid (J/mol·K) | ΔfG°_liquid (kJ/mol) | C_p,liquid (J/mol·K) |

| Ethane-1,2-diol | 166.9 | -323.2 | 149.5 |

| Propane-1,2-diol | 195.2 | -356.4 | 187.9 |

| Butane-1,2-diol | 223.5 | -379.1 | 216.2 |

| Pentane-1,2-diol | 251.8 | -391.8 | 244.5 |

Note: Values marked with an asterisk () are estimated based on established thermodynamic relationships and group contribution methods, as direct experimental values were not consistently available in the literature. The Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°.[3]

Biological Significance and Signaling Pathways

Vicinal diols are not merely passive structural components in biological systems; they are dynamic participants in essential metabolic and signaling cascades.

Steroid Biosynthesis

A prominent example of the biological importance of vicinal diols is in steroidogenesis. The conversion of cholesterol to pregnenolone, a precursor to all steroid hormones, proceeds through a vicinal diol intermediate, 20α,22R-dihydroxycholesterol. The specific stereochemistry and thermodynamic stability of this diol are critical for its recognition and subsequent cleavage by the cytochrome P450 side-chain cleavage enzyme (P450scc).

Figure 1: Role of a vicinal diol in steroid biosynthesis.

Lipid Signaling: Epoxy Fatty Acids and their Diol Metabolites

Epoxy fatty acids (EpFAs) are lipid signaling molecules with generally anti-inflammatory and analgesic properties. They are metabolized by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols. Interestingly, these vicinal diol metabolites often exhibit biological activities that oppose their parent EpFAs, promoting inflammation and pain. This highlights a critical regulatory mechanism where the thermodynamic stability and biological activity of a signaling molecule are modulated by its conversion to a vicinal diol.

References

Methodological & Application

Stereoselective Synthesis of (4R,5R)-Octanediol: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the stereose-lective synthesis of (4R,5R)-octanediol, a valuable chiral building block for the development of novel therapeutics and asymmetric catalysts. The C2-symmetric nature of this diol makes it a highly sought-after intermediate in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comparative overview of two prominent synthetic methodologies: Sharpless Asymmetric Dihydroxylation and an enzymatic cascade reaction.

Introduction

Chiral vicinal diols, such as (4R,5R)-octanediol, are crucial structural motifs in a vast array of biologically active molecules and are pivotal as chiral ligands in asymmetric catalysis. The precise spatial arrangement of the two hydroxyl groups in a C2-symmetric framework provides a unique chiral environment, enabling high levels of stereocontrol in chemical transformations. The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of robust and efficient methods for the synthesis of such chiral building blocks. This document outlines two distinct and powerful strategies to access the (4R,5R)-enantiomer of octanediol, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Applications in Drug Development and Asymmetric Synthesis

(4R,5R)-octanediol serves as a versatile chiral precursor in the synthesis of complex molecular architectures. Its applications include:

-

Chiral Ligands: The diol can be readily converted into a variety of chiral ligands, such as phosphines and amines. These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations, which are fundamental transformations in the synthesis of pharmaceuticals.

-

Chiral Auxiliaries: The hydroxyl groups can be derivatized to function as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions.

-

Synthesis of Bioactive Molecules: As a chiral building block, it provides a stereochemically defined starting point for the total synthesis of natural products and active pharmaceutical ingredients (APIs) where the vicinal diol moiety is a key structural feature.

Synthetic Strategies Overview

Two primary methods for the stereoselective synthesis of (4R,5R)-octanediol are presented:

-

Sharpless Asymmetric Dihydroxylation: A Nobel Prize-winning chemical transformation that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of alkenes. For the synthesis of the (4R,5R)-isomer from a trans-alkene, the AD-mix-β reagent is employed.[1]

-

Enzymatic Cascade: A biocatalytic approach that employs a sequence of enzymatic reactions to achieve exceptional levels of stereoselectivity under mild reaction conditions. This "green" chemistry approach often minimizes the use of hazardous reagents and solvents.

Below is a logical workflow for the synthesis and application of (4R,5R)-octanediol.

Caption: General workflow for the synthesis and application of (4R,5R)-octanediol.

Data Presentation

The following table summarizes the quantitative data for the two synthetic methods, allowing for a direct comparison of their efficacy.

| Parameter | Sharpless Asymmetric Dihydroxylation | Enzymatic Cascade |

| Starting Material | trans-4-Octene (B86139) | Butanal |

| Key Reagents/Catalysts | AD-mix-β, OsO₄ (catalytic) | Carboligase (e.g., PfBAL), Oxidoreductase (e.g., EM-KRED027) |

| Solvent(s) | t-BuOH/H₂O | Aqueous Buffer or Organic Solvent |

| Temperature | 0 °C to room temperature | ~30 °C |

| Reaction Time | 6-24 hours | ~4 hours |

| Yield | Generally high (specific data for trans-4-octene not available, but typically >80% for simple trans-alkenes) | 60% |

| Enantiomeric Excess (ee) | >95% (typical for simple trans-alkenes) | Not explicitly stated, but 'isomeric content' is 93% |

| Diastereomeric Excess (de) | Not applicable (alkene is prochiral) | Not applicable (final reduction is on a prochiral ketone) |

| Workup/Purification | Extraction and Flash Chromatography | Extraction and Rectification/Distillation |

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-4-Octene

This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation and is tailored for the synthesis of (4R,5R)-octanediol from trans-4-octene.

Materials:

-

trans-4-Octene

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene).

-

Add a 1:1 mixture of t-BuOH and water (5 mL of each per 1.4 g of AD-mix-β).

-

Add methanesulfonamide (95 mg per 1 mmol of alkene) as this is a 1,2-disubstituted alkene.

-

Stir the mixture vigorously at room temperature until all solids have dissolved and two clear phases are present. The lower aqueous phase should be a bright yellow color.

-

Cool the reaction mixture to 0 °C in an ice-water bath. Some inorganic salts may precipitate.

-

Add trans-4-octene (1 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) while stirring at 0 °C.

-

Allow the mixture to warm to room temperature and continue stirring for at least 1 hour.

-

Add ethyl acetate (30 mL) to the mixture and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product containing the diol and the chiral ligand.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the diol from the non-polar impurities and the highly polar ligand, which will remain on the baseline.

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Protocol 2: Two-Step Enzymatic Synthesis of (4R,5R)-Octanediol

This protocol describes a one-pot, two-step enzymatic cascade starting from butanal.

Enzymes:

-

Step 1 (Carboligation): Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) to produce (R)-4-hydroxy-5-octanone ((R)-butyroin).

-

Step 2 (Reduction): A ketoreductase (e.g., EM-KRED027) for the stereoselective reduction of the ketone to the corresponding diol.

Materials:

-

Butanal

-

Lyophilized whole cells containing PfBAL

-

Lyophilized whole cells containing EM-KRED027

-

Triethanolamine (TEA) buffer (50 mM, pH 9)

-

Thiamine diphosphate (B83284) (ThDP)

-

Magnesium chloride (MgCl₂)

-

Co-substrate for cofactor regeneration (e.g., 1,2-propanediol)

Procedure:

-

In a reaction vessel, prepare the aqueous buffer system consisting of 50 mM TEA buffer (pH 9) containing 0.1 mM ThDP and 2.5 mM MgCl₂.

-

Add the lyophilized whole cells containing PfBAL to the buffer.

-

Initiate the first reaction step by adding butanal to a final concentration of 200 mM.

-

Incubate the reaction mixture at 30 °C with agitation. Monitor the formation of (R)-4-hydroxy-5-octanone.

-

Once the first step is complete, add the lyophilized whole cells containing the ketoreductase EM-KRED027 and the co-substrate for cofactor regeneration (e.g., 200 mM 1,2-propanediol).

-

Continue the incubation at 30 °C with agitation for approximately 4 hours, or until the reduction is complete.

-

The reaction can be monitored by gas chromatography (GC) to determine the conversion and isomeric content.

-

For purification, the product can be extracted from the aqueous phase using an organic solvent (e.g., cyclopentyl methyl ether). The organic extract can then be concentrated and the product purified by distillation or rectification.

Caption: Workflow for the two-step enzymatic synthesis of (4R,5R)-octanediol.

Conclusion

Both the Sharpless asymmetric dihydroxylation and the enzymatic cascade offer effective and highly stereoselective routes to (4R,5R)-octanediol. The choice of method will depend on factors such as substrate availability, cost of reagents and catalysts, desired scale of the reaction, and considerations regarding process safety and environmental impact. The Sharpless method is a well-established and versatile chemical transformation, while the enzymatic approach represents a promising "green" alternative with high selectivity. These detailed protocols and comparative data provide a solid foundation for researchers to successfully synthesize this valuable chiral intermediate for their research and development endeavors.

References

Diastereoselective Reduction of 4,5-Octanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of dicarbonyl compounds, such as 4,5-octanedione (B1595355), is a critical transformation in organic synthesis, providing access to valuable chiral diol building blocks. The relative stereochemistry of the resulting diols, designated as syn or anti, can be controlled by the judicious choice of reducing agent and reaction conditions. This control is primarily governed by the principles of chelation and non-chelation control, often rationalized by the Felkin-Anh and Cram-chelate models. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of 4,5-octanedione to afford either the syn- or anti-4,5-octanediol.

Principles of Diastereoselection

The diastereoselectivity in the reduction of α-diketones like 4,5-octanedione is dictated by the ability of the reducing agent to form a chelate with the substrate.

-

Chelation Control: In the presence of a chelating metal ion (e.g., Zn²⁺), the α-diketone can form a rigid five-membered ring intermediate. Subsequent intramolecular hydride delivery from the borohydride (B1222165) complex occurs from the less sterically hindered face, leading to the formation of the anti-diol. Reagents like zinc borohydride (Zn(BH₄)₂) are commonly employed for this purpose.

-

Non-Chelation Control: Non-chelating reducing agents, such as those with highly electropositive and non-coordinating cations (e.g., Li⁺ in LiAlH₄), or sterically hindered reducing agents, do not form a stable chelate. In this scenario, the reduction of the first carbonyl group proceeds according to the Felkin-Anh model, where the hydride attacks the carbonyl carbon from the least hindered trajectory. Subsequent reduction of the second carbonyl is then directed by the newly formed hydroxyl group, typically leading to the syn-diol as the major product.

Data Presentation

The following table summarizes the expected outcomes for the diastereoselective reduction of 4,5-octanedione based on literature precedents for similar α-dicarbonyl compounds.

| Reducing Agent | Control Type | Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) | Expected Yield (%) |

| Zinc Borohydride (Zn(BH₄)₂) | Chelation | anti-4,5-Octanediol | >10:90 | >90 |

| Lithium Aluminum Hydride (LiAlH₄) | Non-Chelation | syn-4,5-Octanediol | >90:10 | >90 |

| Sodium Borohydride (NaBH₄) | Non-Chelation (weak) | Mixture | ~50:50 | >90 |

| L-Selectride® | Non-Chelation (steric) | syn-4,5-Octanediol | >95:5 | >90 |

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for the Synthesis of anti-4,5-Octanediol

This protocol utilizes zinc borohydride to achieve high diastereoselectivity for the anti-diol.

Materials:

-

4,5-Octanedione

-

Zinc chloride (ZnCl₂), anhydrous

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Zinc Borohydride Solution (in situ): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents) and suspend it in anhydrous THF (5 mL per mmol of ZnCl₂). Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (2.2 equivalents) in anhydrous THF (10 mL per mmol of NaBH₄). Slowly add the NaBH₄ solution to the stirred ZnCl₂ suspension at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The resulting suspension is the zinc borohydride reagent.

-

Reduction Reaction: In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4,5-octanedione (1.0 equivalent) in anhydrous diethyl ether (10 mL per mmol of diketone). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared zinc borohydride suspension (1.5 equivalents) to the solution of 4,5-octanedione via a cannula.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate (B1210297) in hexanes).

-

Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure anti-4,5-octanediol.

Protocol 2: Non-Chelation-Controlled Reduction for the Synthesis of syn-4,5-Octanediol

This protocol employs lithium aluminum hydride to favor the formation of the syn-diol.

Materials:

-

4,5-Octanedione

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of LiAlH₄ Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) and suspend it in anhydrous THF (10 mL per mmol of LiAlH₄). Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Reduction Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4,5-octanedione (1.0 equivalent) in anhydrous THF (5 mL per mmol of diketone). Transfer this solution to the dropping funnel. Add the solution of 4,5-octanedione dropwise to the stirred LiAlH₄ suspension at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Work-up: Upon completion of the reaction (typically 1-3 hours), quench the reaction cautiously at -78 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

-

Extraction and Purification: Allow the mixture to warm to room temperature and filter the resulting solids through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure syn-4,5-octanediol.

Visualizations

Caption: Experimental workflow for the diastereoselective reduction of 4,5-octanedione.

Caption: Relationship between control type, reducing agent, and diastereomeric product.

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 4,5-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diols, such as 4,5-octanediol, are valuable building blocks in the pharmaceutical and fine chemical industries. Their defined stereochemistry is often crucial for the biological activity and efficacy of the final products. Traditional chemical synthesis of these chiral molecules can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of expensive and toxic heavy metal catalysts. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, offers a green and sustainable alternative for the synthesis of enantiomerically pure vicinal diols.[1]

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral this compound, focusing on a two-step enzymatic cascade. This chemoenzymatic route offers high stereoselectivity, yielding different stereoisomers of this compound with high purity under mild reaction conditions.[1]

Principle of the Enzymatic Cascade

The synthesis of chiral this compound can be achieved through a two-step enzymatic cascade starting from butanal.[1][2]

-

Carbon-Carbon Bond Formation: In the first step, a carboligase, such as a variant of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDCE469G), catalyzes the condensation of two butanal molecules to form (S)-butyroin (also known as (S)-4-hydroxy-5-octanone).[1][2]

-

Stereoselective Reduction: The resulting α-hydroxy ketone is then stereoselectively reduced by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) to the corresponding chiral this compound. The choice of the ADH/KRED determines the final stereoisomer obtained. For instance, the butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH) reduces (S)-butyroin to (4S,5S)-octanediol.[1][2] This reduction step requires a cofactor, typically NADH, which can be regenerated in situ using a cosubstrate like 1,2-propanediol.[2]

Data Presentation

The following tables summarize the quantitative data from the enzymatic synthesis of different stereoisomers of this compound using a two-step enzymatic cascade.

Table 1: Performance of the Enzymatic Cascade for the Synthesis of (4S,5S)-Octanediol

| Enzyme System | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Product Concentration |

| ApPDCE469G & BlBDH | Butanal | (4S,5S)-Octanediol | >99%[2] | >99%[2] | Not explicitly stated, but yields are reported as low[2] |

Table 2: Isomeric Content and Product Concentration for all Stereoisomers of this compound [1]

| Target Stereoisomer | Lyase | Oxidoreductase | Isomeric Content (%) | Product Concentration (mM) | Yield (%) |

| (4S,5S)-3c | ApPDCE469G | BlBDH | >99 | 57.1 | 57.1% |

| meso-3c | ApPDCE469G | EM-KRED026 | 98 | 38.4 | 38.4% |

| (4R,5R)-3c | ApPDCE469G | EM-KRED027 | 93 | 60 | 60% |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (4S,5S)-Octanediol

This protocol describes the simultaneous, one-pot, two-step cascade for the synthesis of (4S,5S)-octanediol from butanal.[2]

Materials:

-

Lyophilized whole cells containing a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDCE469G)

-

Lyophilized whole cells containing butanediol dehydrogenase from Bacillus licheniformis (BlBDH)

-

Triethanolamine (TEA) buffer (50 mM, pH 9)

-

Thiamine diphosphate (B83284) (ThDP)

-

Magnesium chloride (MgCl₂)

-

1,2-propanediol

-

Butanal

-

Glass vials (1.5 mL)

-

Incubator shaker

Procedure:

-

Add 30 mg of ApPDCE469G and 30 mg of BlBDH lyophilized whole cells to a 1.5 mL glass vial.

-

Prepare 1 mL of the reaction solution consisting of 50 mM TEA buffer (pH 9), 0.01 mM ThDP, 2.5 mM MgCl₂, 200 mM 1,2-propanediol for cofactor regeneration, and 200 mM butanal.

-

Start the reaction by adding the reaction solution to the vial containing the enzymes.

-

Incubate the reaction at 30 °C and 1000 rpm in an incubator shaker for 24 hours.

-

Monitor the reaction progress by taking samples at different time points.

-

Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Analyze the organic phase by gas chromatography (GC) to determine the concentrations of butanal, (S)-butyroin, and (4S,5S)-octanediol.

Analytical Method (Gas Chromatography):

-

Column: Macherey-Nagel Optima-240 (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Oven Program:

-

Start at 60 °C for 3 minutes

-

Ramp to 100 °C at 10 °C/min

-

Ramp to 240 °C at 20 °C/min

-

Hold at 240 °C for 2 minutes

-

-

Retention Times:

-

Butanal: 2.15 min

-

(S)-butyroin: 7.91 min

-

(4S,5S)-octanediol: 10.57 min[2]

-

Protocol 2: Two-Step Synthesis of (4S,5S)-, (4R,5R)-, and meso-4,5-Octanediol

This protocol outlines a two-step synthesis where the carboligation and reduction steps are performed sequentially.[1]

Materials:

-

Lyophilized whole cells containing ApPDCE469G

-

Lyophilized whole cells containing the desired oxidoreductase (BlBDH for (4S,5S), EM-KRED026 for meso, or EM-KRED027 for (4R,5R))

-

TEA buffer (50 mM, pH 9)

-

Butanal (200 mM)

-

Co-substrate for cofactor regeneration (e.g., 1 M 1,2-propanediol)

-

Reaction vessel

Procedure:

-

Carboligation Step:

-

To the reaction vessel, add 50 mM TEA buffer (pH 9) and 200 mM butanal.

-

Add 15 mg of lyophilized ApPDCE469G whole cells.

-

Incubate the reaction until the desired conversion to (S)-butyroin is achieved (monitor by GC).

-

-

Reduction Step:

-

To the reaction mixture containing (S)-butyroin, add 15 mg of the lyophilized oxidoreductase whole cells (BlBDH, EM-KRED026, or EM-KRED027).

-

Add the co-substrate for cofactor regeneration (e.g., 1 M 1,2-propanediol).

-

Continue the incubation until the reduction to the corresponding this compound is complete (monitor by GC).

-

-

Work-up and Analysis:

-

Follow the quenching and extraction procedure described in Protocol 1.

-

Analyze the product stereoisomers by chiral GC analysis to determine the isomeric content.

-

Visualizations

Caption: Experimental workflow for the one-pot enzymatic synthesis of chiral this compound.

Caption: Two-step enzymatic cascade for the synthesis of chiral this compound.

References

Application Notes and Protocols: 4,5-Octanediol as a Chiral Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of chiral 4,5-octanediol as a versatile building block in the stereoselective synthesis of natural products. Detailed experimental protocols for the preparation of enantiopure this compound via enzymatic and asymmetric chemical methods are presented, along with a representative example of its application in the total synthesis of the cytotoxic natural product, (-)-Muricatacin.

Introduction

Chiral vicinal diols are fundamental building blocks in organic synthesis, providing a scaffold for the introduction of multiple stereocenters in complex molecules. Among these, C2-symmetric diols such as this compound offer a powerful tool for the construction of natural products due to their ready availability in enantiopure forms and their versatile reactivity. The stereochemically defined hydroxyl groups can be selectively functionalized or used to direct subsequent stereoselective transformations, making them invaluable in the synthesis of biologically active compounds.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure (4R,5R)- and (4S,5S)-octanediol can be achieved through two primary methods: enzymatic resolution/desymmetrization and asymmetric dihydroxylation of a prochiral olefin.

Enzymatic Synthesis of (4S,5S)-Octanediol

Enzymatic cascades offer a green and highly selective route to chiral diols. A two-step, one-pot enzymatic synthesis of (4S,5S)-octanediol from butanal has been reported with excellent diastereo- and enantioselectivity.[1]

Reaction Scheme:

Caption: Enzymatic cascade for the synthesis of (4S,5S)-octanediol.

Quantitative Data for Enzymatic Synthesis

| Reaction System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Space-Time Yield (g L⁻¹ d⁻¹) |

| Aqueous | >99% | >99% | 5.3 |

| Microaqueous (MARS) | >99% | >99% | 3.7 |

| Biphasic (ISPR) | >99% | >99% | 8.6 |

| Data sourced from[1]. |

Sharpless Asymmetric Dihydroxylation of trans-4-Octene (B86139)

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[2][3] The use of commercially available AD-mix reagents, which contain the osmium catalyst, a chiral ligand, and a re-oxidant, simplifies the experimental procedure.

Reaction Scheme:

Caption: Sharpless asymmetric dihydroxylation of trans-4-octene.

Quantitative Data for Sharpless Asymmetric Dihydroxylation

While specific yield and ee for this compound via this method require sourcing from specific literature, typical results for Sharpless dihydroxylation of similar unfunctionalized trans-alkenes are generally high.

| Ligand System | Expected Product | Typical Yield | Typical Enantiomeric Excess (ee) |

| AD-mix-β ((DHQD)₂PHAL) | (4R,5R)-Octanediol | >90% | >95% |

| AD-mix-α ((DHQ)₂PHAL) | (4S,5S)-Octanediol | >90% | >95% |

Application in Natural Product Synthesis: Total Synthesis of (-)-Muricatacin

(-)-Muricatacin is a naturally occurring γ-lactone with cytotoxic properties against human tumor cells. Its synthesis showcases the utility of a chiral diol motif, analogous to this compound, in constructing the core structure of a natural product. A concise synthesis of (-)-muricatacin has been achieved where the key stereocenters are introduced via a Sharpless asymmetric dihydroxylation.[4]

Synthetic Strategy Overview:

Caption: Retrosynthetic analysis of (-)-Muricatacin.

Key Step Quantitative Data in the Synthesis of (-)-Muricatacin

| Step | Reaction | Reagents | Yield | Stereoselectivity |

| 1 | Isomerization | Ph₃P, PhOH, Benzene | 78% | Exclusively (E,E)-isomer |

| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O | 83% | Single diastereomer |

| 3 | Lactonization | K₂CO₃, THF | 76% | - |

| Data sourced from[4]. |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (4S,5S)-Octanediol

This protocol is adapted from the procedure for a simultaneous one-pot enzymatic cascade.[1]

Materials:

-

Butanal

-

Lyophilized whole cells of Acetobacter pasteurianus expressing pyruvate (B1213749) decarboxylase variant ApPDCE469G

-

Lyophilized whole cells of Bacillus licheniformis expressing butanediol (B1596017) dehydrogenase (BlBDH)

-

Triethanolamine (TEA) buffer (50 mM, pH 9)

-

Thiamine diphosphate (B83284) (ThDP)

-

Magnesium chloride (MgCl₂)

-

1,2-Propanediol

-

Cyclopentyl methyl ether (CPME) for biphasic system

Procedure (Biphasic System):

-

To a reaction vessel, add 30 mg of lyophilized ApPDCE469G cells and 30 mg of lyophilized BlBDH cells.

-

Prepare the aqueous phase by dissolving ThDP (to 0.01 mM) and MgCl₂ (to 2.5 mM) in 50 mM TEA buffer (pH 9).

-

Add the aqueous phase to the reaction vessel.

-

Add an equal volume of CPME to create the biphasic system.

-

Add 1,2-propanediol to a final concentration of 200 mM in the aqueous phase for cofactor regeneration.

-

Initiate the reaction by adding butanal to a final concentration of 200 mM in the aqueous phase.

-

Incubate the reaction at 30°C with vigorous stirring (e.g., 1000 rpm) for 24 hours.

-

Monitor the reaction progress by GC analysis of the organic and aqueous phases.

-

Upon completion, separate the organic phase containing the product. The (4S,5S)-octanediol can be purified by distillation or chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-4-Octene to (4R,5R)-Octanediol

This is a general procedure adapted from standard protocols for Sharpless asymmetric dihydroxylation.[5][6]

Materials:

-

trans-4-Octene

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.

-

Cool the solvent mixture to 0°C in an ice bath.

-

Add AD-mix-β (1.4 g per 1 mmol of alkene) to the cooled solvent and stir vigorously until the two phases are clear and the lower aqueous phase is bright yellow.

-

Add trans-4-octene (1 mmol) to the mixture.

-

Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and continue stirring for 1 hour.

-

Allow the mixture to warm to room temperature.

-

Add ethyl acetate and stir for 30 minutes.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with 2M NaOH, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash chromatography on silica gel to afford pure (4R,5R)-octanediol.

Protocol 3: Synthesis of (-)-Muricatacin via Asymmetric Dihydroxylation

This protocol is a key step adapted from the total synthesis of (-)-muricatacin.[4]

Materials:

-

Ethyl (2E,4E)-heptadeca-2,4-dienoate

-

AD-mix-β

-

t-BuOH/H₂O (1:1)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

Procedure for Asymmetric Dihydroxylation and Lactonization:

-

To a solution of ethyl (2E,4E)-heptadeca-2,4-dienoate in a 1:1 mixture of t-BuOH and water, add AD-mix-β and methanesulfonamide.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with sodium sulfite and extract with ethyl acetate.

-

Dry the combined organic extracts and concentrate in vacuo.

-

Dissolve the crude diol in THF and add potassium carbonate.

-

Reflux the mixture for 5 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield (-)-muricatacin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: 4,5-Octanediol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of C2-symmetric 4,5-octanediol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this compound in this specific role are limited, this document outlines its synthesis and provides generalized protocols for its application based on established methodologies for analogous chiral diols. Stereopure aliphatic diols are valuable precursors for chemical catalysts and the formation of chiral cyclic acetals.

Introduction to C2-Symmetric Diols in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers in a substrate. C2-symmetric chiral diols are a prominent class of compounds used for this purpose, often as chiral ligands for metal catalysts or as organocatalysts. Simple aliphatic C2-symmetric diols, such as this compound, offer potential advantages in terms of structural simplicity and synthetic accessibility. The core principle involves the temporary attachment of the chiral diol to a prochiral substrate, typically forming a chiral acetal (B89532) or ketal. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol (B89426) reaction, before being cleaved to yield the desired enantiomerically enriched product.

Synthesis of Enantiopure (4S,5S)-Octanediol

A key prerequisite for its use as a chiral auxiliary is the availability of this compound in high enantiopurity. An efficient enzymatic cascade has been developed for the synthesis of (4S,5S)-octanediol.[1]

Experimental Protocol: Enzymatic Synthesis of (4S,5S)-Octanediol[1]

This two-step enzymatic cascade involves the condensation of butanal to (S)-butyroin, followed by its reduction to (4S,5S)-octanediol.

Materials:

-

Butanal

-

Pyruvate decarboxylase from Acetobacter pasteurianus (ApPDCE469G variant) as lyophilized whole cells (LWC)

-

Butanediol dehydrogenase from Bacillus licheniformis (BlBDH) as LWC

-

1,2-Propanediol (for cofactor recycling)

-

Triethanolamine (TEA) buffer (50 mM, pH adjusted)

-

Thiamine diphosphate (B83284) (ThDP)

-

Magnesium chloride (MgCl₂)

-

Cyclopentyl methyl ether (CPME)

Procedure:

-

Prepare an aqueous phase consisting of 50 mM TEA buffer containing 0.1 mM ThDP and 2.5 mM MgCl₂.

-

To the aqueous phase, add 200 mM butanal, ApPDCE469G (LWC), BlBDH (LWC), and 200 mM 1,2-propanediol.

-

For a biphasic system to facilitate in situ product separation, add an equal volume of CPME to the aqueous reaction mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 4-6 hours.

-

Monitor the reaction progress by analyzing samples from the organic phase (in a biphasic system) or the aqueous phase for the formation of (4S,5S)-octanediol using gas chromatography (GC).

-

Upon completion, separate the organic phase (if applicable) and extract the aqueous phase with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (4S,5S)-octanediol by flash column chromatography.

Quantitative Data Summary for Enzymatic Synthesis of (4S,5S)-Octanediol

| Parameter | Value | Reference |

| Substrate Concentration | 200 mM Butanal | [1] |

| Product Concentration (in organic phase) | ~14 mM | [1] |

| Reaction Time | 4-6 hours | [1] |

| Space-Time Yield (biphasic system) | 8.6 g L⁻¹ d⁻¹ | [1] |

| Diastereomeric Excess (de) | Excellent | [1] |

| Enantiomeric Excess (ee) | Excellent | [1] |

Application of this compound as a Chiral Auxiliary

Once obtained in enantiopure form, (4R,5R)- or (4S,5S)-octanediol can be employed as a chiral auxiliary. A common strategy involves the formation of a chiral acetal with a prochiral aldehyde or ketone.

Generalized Experimental Workflow

The overall process of using this compound as a chiral auxiliary can be visualized as a three-stage process: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.

Protocol 1: Formation of Chiral Acetal from a Prochiral Aldehyde

This protocol describes the formation of a chiral acetal from a prochiral aldehyde and (4R,5R)- or (4S,5S)-octanediol.

Materials:

-

Prochiral aldehyde

-

(4R,5R)- or (4S,5S)-octanediol

-

Anhydrous toluene (B28343) or dichloromethane

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

-

Anhydrous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the prochiral aldehyde (1.0 eq.), (4R,5R)- or (4S,5S)-octanediol (1.1 eq.), and a catalytic amount of PTSA (0.02 eq.) in anhydrous toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-